Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride
CAS No.: 1951439-24-9
Cat. No.: VC2600872
Molecular Formula: C12H12ClF2N3
Molecular Weight: 271.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1951439-24-9 |
|---|---|
| Molecular Formula | C12H12ClF2N3 |
| Molecular Weight | 271.69 g/mol |
| IUPAC Name | 1-(5-fluoropyridin-3-yl)-N-[(5-fluoropyridin-3-yl)methyl]methanamine;hydrochloride |
| Standard InChI | InChI=1S/C12H11F2N3.ClH/c13-11-1-9(5-16-7-11)3-15-4-10-2-12(14)8-17-6-10;/h1-2,5-8,15H,3-4H2;1H |
| Standard InChI Key | BJDZTUJZDUPBKE-UHFFFAOYSA-N |
| SMILES | C1=C(C=NC=C1F)CNCC2=CC(=CN=C2)F.Cl |
| Canonical SMILES | C1=C(C=NC=C1F)CNCC2=CC(=CN=C2)F.Cl |
Introduction
Chemical Properties and Structure
Structural Characteristics
Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride features two 5-fluoropyridin-3-yl groups attached to a central secondary amine via methylene bridges, with a hydrochloride counterion. This structural arrangement creates a molecule with unique electronic distribution patterns and physicochemical properties. The fluorine atoms at the 5-position of each pyridine ring significantly influence the compound's lipophilicity, metabolic stability, and potential biological interactions.
Chemical Identifiers and Nomenclature
The compound is well-documented in chemical databases with specific identifiers that enable precise identification for research purposes.
| Parameter | Value |
|---|---|
| Common Name | Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride |
| IUPAC Name | 1-(5-fluoropyridin-3-yl)-N-[(5-fluoropyridin-3-yl)methyl]methanamine;hydrochloride |
| CAS Number | 1951439-24-9 |
| Molecular Formula | C12H12ClF2N3 |
| Molecular Weight | 271.69 g/mol |
| MDL Number | MFCD27924178 |
| InChI | InChI=1S/C12H11F2N3.ClH/c13-11-1-9(5-16-7-11)3-15-4-10-2-12(14)8-17-6-10;/h1-2,5-8,15H,3-4H2;1H |
| InChIKey | BJDZTUJZDUPBKE-UHFFFAOYSA-N |
| SMILES | C1=C(C=NC=C1F)CNCC2=CC(=CN=C2)F.Cl |
Table 1: Chemical identifiers and properties of Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride
Physical Properties
Physical State and Appearance
Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride exists as a solid at room temperature . The compound is typically obtained in powder form for research applications, with commercial samples generally available at approximately 97% purity .
| Classification | Category | Hazard Statement |
|---|---|---|
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure; Respiratory system | Category 3 | H335: May cause respiratory irritation |
Table 2: GHS Hazard Classification for Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume